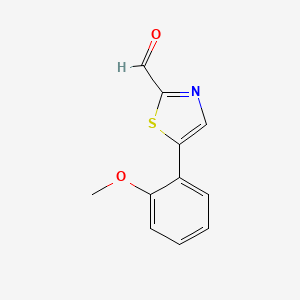
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, along with an aldehyde functional group at the second position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde typically involves the condensation of 2-methoxybenzaldehyde with thioamide derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)thiazole-5-carbaldehyde
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde
- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is unique due to its specific structural features, including the position of the methoxy group and the aldehyde functional group on the thiazole ring
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-7H,1H3 |
InChI Key |
PNKXWVAFVGKCJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


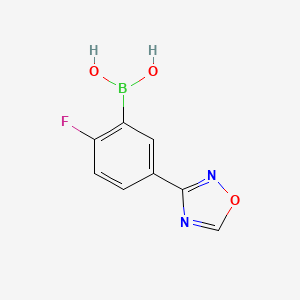
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
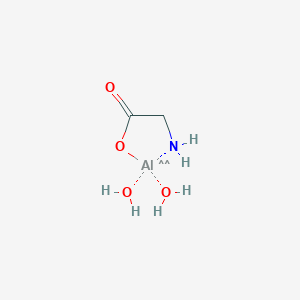

![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
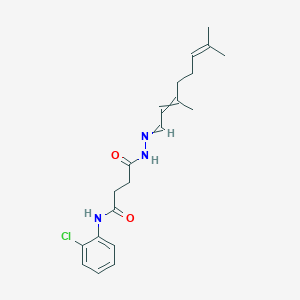
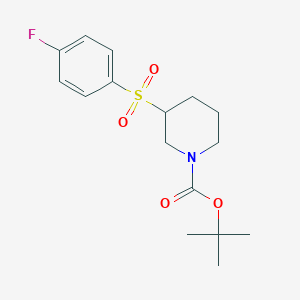
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)
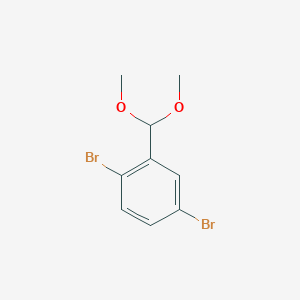

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
